Tris(dimethylsilyl)amine

Catalog No.
S1898939
CAS No.
21331-86-2
M.F
C6H18NSi3
M. Wt
188.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylsilyl)amine

CAS Number

21331-86-2

Product Name

Tris(dimethylsilyl)amine

Molecular Formula

C6H18NSi3

Molecular Weight

188.47 g/mol

InChI

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3

InChI Key

JBAKYNJRLAJRNW-UHFFFAOYSA-N

SMILES

C[Si](C)N([Si](C)C)[Si](C)C

Canonical SMILES

C[Si](C)N([Si](C)C)[Si](C)C

Tris(dimethylsilyl)amine (CAS: 21331-86-2) is a highly reactive, volatile tertiary silylamine utilized primarily as an advanced precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) workflows. Structurally distinguished by its central nitrogen atom bonded to three dimethylsilyl (-SiH(CH3)2) groups, the compound possesses a critical balance of high vapor pressure and reactive silicon-hydride (Si-H) bonds[1]. In procurement and material selection, it is prioritized over conventional silylating agents for its ability to deposit conformal silicon nitride (SiNx), silicon carbonitride (SiCN), and silicon oxynitride (SiOxNy) thin films at significantly reduced thermal budgets, while maintaining excellent deposition rates and low carbon incorporation.

Generic substitution of Tris(dimethylsilyl)amine with standard industry precursors like Hexamethyldisilazane (HMDS) or its fully methylated analog, Tris(trimethylsilyl)amine, fundamentally compromises process efficiency and thermal compatibility. Fully methylated precursors lack the highly reactive Si-H bonds, demanding significantly higher activation energies that push deposition temperatures from a moderate 600 °C up to 800–1200 °C, which can destroy heat-sensitive substrates and induce severe film stress [1]. Furthermore, substituting with the structurally closer secondary amine, Bis(dimethylsilyl)amine, results in a measurable drop in deposition rate and overall throughput, making Tris(dimethylsilyl)amine the strict requirement for high-yield, low-temperature thin-film manufacturing [2].

Reduction of Thermal Budget in CVD Processes

In atmospheric pressure chemical vapor deposition (CVD) of silicon oxynitride films, Tris(dimethylsilyl)amine enables high-quality film growth at 600–650 °C. This represents a substantial reduction in thermal budget compared to conventional fully methylated precursors like Hexamethyldisilazane (HMDS), which typically require processing temperatures between 800–1200 °C to achieve similar film formation[1]. The presence of reactive Si-H bonds lowers the activation energy required for precursor decomposition, facilitating lower-temperature processing.

Evidence DimensionCVD Processing Temperature for SiOxNy
Target Compound Data600–650 °C
Comparator Or BaselineHMDS / Conventional Silazanes: 800–1200 °C
Quantified Difference150–550 °C reduction in required deposition temperature
ConditionsAtmospheric pressure thermal CVD

Allows for the deposition of high-performance barrier films on heat-sensitive substrates without inducing severe compressive thermal stresses.

Enhanced Deposition Rate via Tris-Substitution

When evaluated in plasma-enhanced atomic layer deposition (PEALD) for silicon-containing thin films, Tris(dimethylsilyl)amine demonstrates a superior deposition efficiency compared to its secondary amine analog, Bis(dimethylsilyl)amine. Under identical processing conditions, the tris-substituted precursor yielded a film thickness of 65.8 Å, whereas the bis-substituted analog yielded only 50.5 Å[1]. This indicates a higher reactivity and mass transport efficiency for the tertiary amine structure.

Evidence DimensionDeposited Film Thickness (Proxy for Deposition Rate)
Target Compound Data65.8 Å
Comparator Or BaselineBis(dimethylsilyl)amine: 50.5 Å
Quantified Difference30.3% increase in film thickness per equivalent cycle/time
ConditionsPlasma-enhanced atomic layer deposition (PEALD) of silicon oxide/nitride films

Directly translates to higher manufacturing throughput and reduced cycle times in industrial thin-film fabrication.

Minimization of Carbon Impurities in Dielectric Films

A critical challenge with alkyl-rich precursors is carbon contamination in the resulting inorganic films. When Tris(dimethylsilyl)amine is co-reacted with optimal flows of NH3 during CVD, the carbon concentration in the deposited SiOxNy film drops to below 2.3 atomic percent. In contrast, deposition without sufficient NH3 or using fully methylated precursors can result in carbon concentrations exceeding 11.6 atomic percent[1]. The unique Si-H rich structure facilitates cleaner leaving groups compared to Si-CH3 dominated alternatives.

Evidence DimensionAtomic Carbon Concentration in Film
Target Compound Data< 2.3 at.% (with NH3 co-reactant)
Comparator Or BaselineBaseline / Methyl-rich conditions: > 11.6 at.%
Quantified Difference> 80% reduction in carbon impurities
ConditionsThermal CVD at 650 °C with NH3 flow

Low carbon content is essential for maximizing the dielectric constant and minimizing leakage currents in microelectronic insulating layers.

Low-Temperature Anti-Corrosion Barrier Coatings for Glass

Because Tris(dimethylsilyl)amine lowers the required CVD temperature to 600–650 °C, it is highly suited for depositing conformal silicon oxynitride (SiOxNy) barrier layers on pharmaceutical glass vials. This prevents the thermal degradation or deformation of the glass substrate that would occur at the 800+ °C temperatures required by conventional precursors like HMDS [1].

High-Throughput PEALD of Microelectronic Interfacial Layers

In semiconductor manufacturing, throughput is a critical cost driver. The proven 30% increase in deposition rate of Tris(dimethylsilyl)amine over secondary amine analogs like Bis(dimethylsilyl)amine makes it the preferred precursor for rapid, high-volume atomic layer deposition of ultra-thin silicon oxide and silicon nitride gate dielectrics [2].

High-Purity Dielectrics with Minimized Leakage Currents

For advanced node microelectronics requiring pristine dielectric properties, Tris(dimethylsilyl)amine allows for the deposition of films with less than 2.3 at.% carbon impurities when optimized with NH3. This high purity prevents the formation of conductive carbon pathways, ensuring robust insulating performance and low leakage in SiOxNy interfacial layers[1].

Other CAS

21331-86-2

Wikipedia

Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-

General Manufacturing Information

Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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